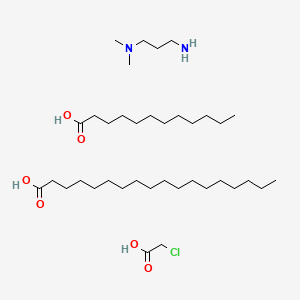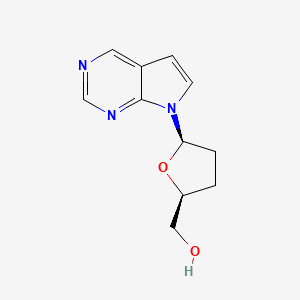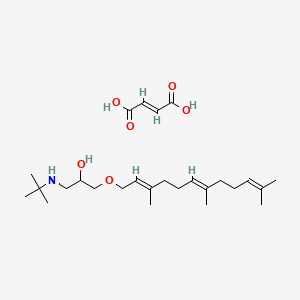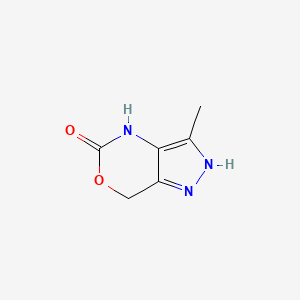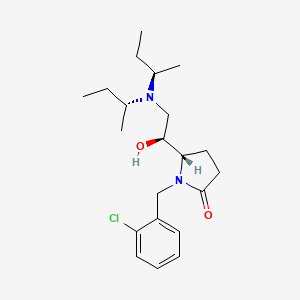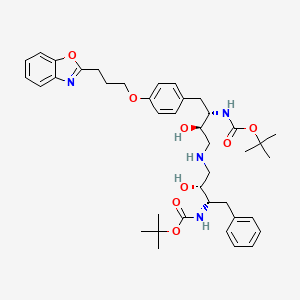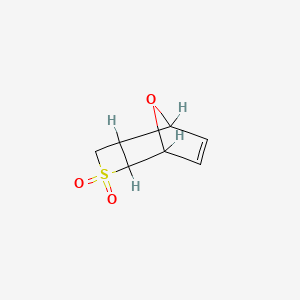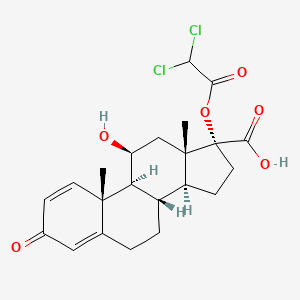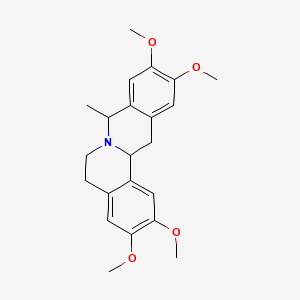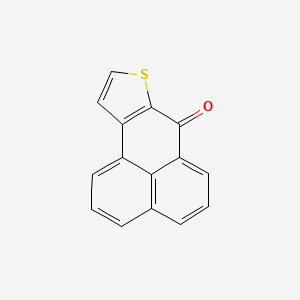
6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research and potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions. One common method includes the condensation of 3-acetylindole, methyl 2-aminobenzoate, and thioglycolic acid to form a substituted 1,3-thiazolidin-4-one. This intermediate undergoes cyclization to form the thiazolo[4,5-d]pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the disruption of cancer cell proliferation . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5-thione: Known for its antifungal activity.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Investigated as topoisomerase I inhibitors and anticancer agents.
Pyrazolo[3,4-d]pyrimidine: Studied for its cytotoxic activities against various cancer cell lines.
Uniqueness
6-((Phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione stands out due to its unique combination of a phenylsulfonyl group and a thiazolo[4,5-d]pyrimidine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
18903-21-4 |
|---|---|
Fórmula molecular |
C11H7N3O5S2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
(5,7-dioxo-4H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl) benzenesulfonate |
InChI |
InChI=1S/C11H7N3O5S2/c15-10-8-9(12-6-20-8)13-11(16)14(10)19-21(17,18)7-4-2-1-3-5-7/h1-6H,(H,13,16) |
Clave InChI |
LISDKJSCDWBFNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(NC2=O)N=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
